Cadmium dibromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

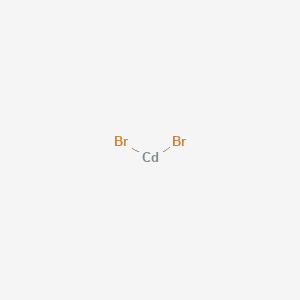

Cadmium dibromide is a useful research compound. Its molecular formula is Br2Cd and its molecular weight is 272.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Cadmium dibromide, also known as Cadmium bromide, ultra dry, 99.999% (metals basis), dibromocadmium, CdBr2, or MFCD00015996, is a prevalent environmental contaminant . The primary targets of this compound are cellular components such as mitochondria and DNA . It interacts with these targets, causing extensive damage at the cellular and tissue levels .

Mode of Action

This compound exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also interferes with signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .

Biochemical Pathways

This compound affects several biochemical pathways. It induces oxidative stress, a pivotal mechanism behind its toxicity . It disrupts calcium signaling and interferes with cellular signaling pathways . It also causes epigenetic changes, including DNA methylation and histone modifications, which have a long-term impact on gene expression and disease manifestation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound play a crucial role in its bioavailability . It is absorbed into the body, distributed to various tissues, metabolized, and then excreted . These processes determine the extent of its toxic effects on the body .

Result of Action

The molecular and cellular effects of this compound’s action are extensive. It causes damage at the cellular and tissue levels, leading to various health issues . It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These changes can lead to pathological conditions and carcinogenesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices contribute to Cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of Cadmium pollutants . These diverse anthropogenic activities can lead to the release of Cadmium into the environment through various pathways, posing risks to ecosystems and human health .

生化学分析

Biochemical Properties

Cadmium dibromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with metallothioneins, which are proteins that bind heavy metals and play a role in their detoxification. This compound can displace zinc ions in metallothioneins, leading to the formation of cadmium-metallothionein complexes .

Additionally, this compound interacts with various enzymes, such as those involved in oxidative stress responses. For example, this compound can inhibit the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals . This inhibition can lead to increased levels of reactive oxygen species and oxidative stress within cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. One of the key impacts of this compound is its ability to induce oxidative stress, which can lead to cellular damage and apoptosis .

In immune cells, this compound can modulate the function of the immune system by altering the secretion of cytokines and inducing apoptosis . This can result in immunosuppression and increased susceptibility to infections. In other cell types, such as kidney and liver cells, this compound can cause cellular damage by disrupting mitochondrial function and inducing lipid peroxidation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One of the primary mechanisms is the displacement of essential metal ions, such as zinc, from their binding sites in proteins and enzymes .

This compound can also induce oxidative stress by generating reactive oxygen species and disrupting the balance between oxidants and antioxidants within cells . This oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately resulting in cellular dysfunction and apoptosis. Additionally, this compound can interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and induce epigenetic modifications, including DNA methylation and histone modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its effects on cells can vary depending on the duration of exposure .

Long-term exposure to this compound can lead to chronic oxidative stress, persistent DNA damage, and alterations in gene expression . These changes can result in long-term cellular dysfunction and increased risk of diseases, such as cancer and neurodegenerative disorders. Additionally, this compound can accumulate in cells over time, leading to increased toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and cellular damage, while higher doses can lead to severe toxicity and adverse effects . In animal studies, this compound has been shown to cause dose-dependent damage to various organs, including the liver, kidneys, and lungs .

At high doses, this compound can induce acute toxicity, characterized by severe oxidative stress, inflammation, and tissue damage . Chronic exposure to lower doses can result in long-term health effects, such as carcinogenesis, reproductive toxicity, and metabolic disorders . The threshold effects and toxic doses of this compound can vary depending on the species and individual susceptibility of the animals.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways affected by this compound is the oxidative stress response pathway . By inhibiting enzymes such as superoxide dismutase and catalase, this compound disrupts the cellular antioxidant defense system, leading to increased levels of reactive oxygen species and oxidative damage .

Additionally, this compound can interfere with metal ion homeostasis by displacing essential metal ions, such as zinc and calcium, from their binding sites in proteins and enzymes . This disruption can affect various metabolic processes, including energy metabolism, DNA repair, and protein synthesis . The accumulation of this compound in cells can also lead to alterations in metabolic flux and changes in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via metal ion transporters, such as divalent metal transporter 1 (DMT1) and calcium channels . Once inside the cells, this compound can bind to proteins and other biomolecules, leading to its accumulation in specific cellular compartments .

In tissues, this compound can be distributed to various organs, including the liver, kidneys, and lungs . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . Additionally, this compound can be sequestered in cellular organelles, such as lysosomes and mitochondria, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, mitochondria, and lysosomes . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall toxicity .

For example, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . In the nucleus, this compound can interact with DNA and histones, leading to changes in gene expression and epigenetic modifications . Additionally, this compound can be sequestered in lysosomes, where it can be detoxified and stored in an inactive form .

特性

IUPAC Name |

dibromocadmium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Cd/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWJBEFBFLRCLH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Cd]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Cd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)

![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)

![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)

![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)